molecular formula C4H4N4S B566476 4-Thiazolecarbonitrile, 2,5-diamino- CAS No. 101242-24-4

4-Thiazolecarbonitrile, 2,5-diamino-

Cat. No.: B566476
CAS No.: 101242-24-4
M. Wt: 140.164
InChI Key: VLDAAVPNRUGBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolecarbonitrile, 2,5-diamino- is a heterocyclic compound with the molecular formula C4H4N4S and a molecular weight of 140.17 g/mol It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-Thiazolecarbonitrile, 2,5-diamino- typically involves the reaction of appropriate thioamides with cyanogen bromide under controlled conditions . The reaction conditions often require a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Thiazolecarbonitrile, 2,5-diamino- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted thiazoles and thiazolidines, which have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

4-Thiazolecarbonitrile, 2,5-diamino- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolecarbonitrile, 2,5-diamino- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities . The compound can activate or inhibit specific receptors, leading to various physiological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects, while its binding to microbial enzymes can lead to antibacterial activity .

Comparison with Similar Compounds

4-Thiazolecarbonitrile, 2,5-diamino- can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties, it is used in the synthesis of various pharmaceuticals.

    4-Methylthiazole: This compound is used as a flavoring agent and in the synthesis of other chemicals.

    Thiazole-4-carboxylic acid: It is used in the synthesis of dyes and pigments.

The uniqueness of 4-Thiazolecarbonitrile, 2,5-diamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

101242-24-4

Molecular Formula

C4H4N4S

Molecular Weight

140.164

IUPAC Name

2,5-diamino-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C4H4N4S/c5-1-2-3(6)9-4(7)8-2/h6H2,(H2,7,8)

InChI Key

VLDAAVPNRUGBNP-UHFFFAOYSA-N

SMILES

C(#N)C1=C(SC(=N1)N)N

Synonyms

4-Thiazolecarbonitrile, 2,5-diamino-

Origin of Product

United States

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